Racemic Synthesis Yield: 2-(3,4,5-Trimethoxyphenyl)oxirane vs. 2-(3-Bromo-4-methoxyphenyl)oxirane Under Identical Sulfonium Ylide Conditions
In a head-to-head comparison using sulfonium salt 1-mediated methylene transfer onto substituted benzaldehydes, 2-(3,4,5-trimethoxyphenyl)oxirane was isolated in 91% yield, versus 93% for 2-(3-bromo-4-methoxyphenyl)oxirane [1]. The near-identical yield demonstrates that the trimethoxy derivative can be prepared as efficiently as its electron-deficient counterpart, despite the increased steric bulk and electron-rich character of the aromatic ring.
| Evidence Dimension | Isolated yield of racemic oxirane |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | 2-(3-Bromo-4-methoxyphenyl)oxirane: 93% |
| Quantified Difference | 2 percentage points lower (91% vs. 93%) |
| Conditions | Sulfonium ylide epoxidation of corresponding benzaldehyde; carboxymethylsulfonium betaine decarboxylation protocol (Forbes 2009, Table 3, entries 5 and 8) |
Why This Matters
Procurement decisions for building blocks often weigh synthetic efficiency; this data confirms that the trimethoxy oxirane can be obtained in comparably high yield to the widely used bromo analog, minimizing the cost-per-gram penalty for the privileged pharmacophore.
- [1] Forbes, D. C., Bettigeri, S. V., Patrawala, S. A., Pischek, S. C., & Standen, M. C. S-Methylidene Agents: Preparation of Chiral Non-Racemic Heterocycles. Tetrahedron, 2009, 65(1), 70–76. View Source
